Isopropyl 3-(2-furanyl)acrylate

Descripción

BenchChem offers high-quality Isopropyl 3-(2-furanyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl 3-(2-furanyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

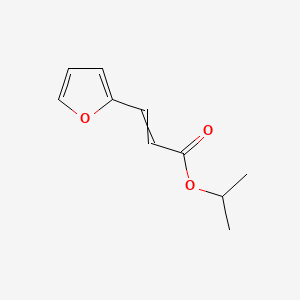

Structure

3D Structure

Propiedades

Número CAS |

72987-57-6 |

|---|---|

Fórmula molecular |

C10H12O3 |

Peso molecular |

180.20 g/mol |

Nombre IUPAC |

propan-2-yl (E)-3-(furan-2-yl)prop-2-enoate |

InChI |

InChI=1S/C10H12O3/c1-8(2)13-10(11)6-5-9-4-3-7-12-9/h3-8H,1-2H3/b6-5+ |

Clave InChI |

ASFDSPFXJFSSEX-AATRIKPKSA-N |

SMILES isomérico |

CC(C)OC(=O)/C=C/C1=CC=CO1 |

SMILES canónico |

CC(C)OC(=O)C=CC1=CC=CO1 |

Origen del producto |

United States |

Isopropyl 3-(2-furanyl)acrylate: Structural Elucidation, Synthetic Methodologies, and Advanced Applications

Executive Summary

In the landscape of synthetic organic chemistry and materials science, Isopropyl 3-(2-furanyl)acrylate (CAS: 72987-57-6) represents a highly versatile, dual-functional building block. Structurally characterized by an electron-rich furan ring conjugated to an electron-deficient

This technical guide provides an authoritative breakdown of its physicochemical properties, field-proven synthetic protocols, and downstream reactivity, designed to equip researchers with self-validating methodologies for immediate laboratory application.

Physicochemical Profiling & Structural Elucidation

Understanding the physical and structural parameters of Isopropyl 3-(2-furanyl)acrylate is paramount for predicting its behavior in complex reaction matrices. The extended conjugation from the furan oxygen's lone pairs through the alkene to the ester carbonyl significantly lowers the HOMO-LUMO gap, rendering the molecule UV-active and highly susceptible to both [4+2] and [2+2] cycloadditions[1].

Due to the steric bulk of the isopropyl group, the molecule predominantly exists as the (E)-stereoisomer (trans-alkene), which is thermodynamically favored over the (Z)-isomer.

Quantitative Data Summary

| Property | Value | Analytical Significance |

| IUPAC Name | propan-2-yl (E)-3-(furan-2-yl)prop-2-enoate | Defines the exact stereochemical (E) geometry[2]. |

| CAS Number | 72987-57-6 | Primary regulatory and database identifier[3]. |

| Molecular Formula | C₁₀H₁₂O₃ | Used for exact mass calculation (180.20 g/mol )[2]. |

| XLogP3-AA | 2.3 | Indicates moderate lipophilicity; guides solvent selection for extraction. |

| Solubility (25°C) | Ethanol (100.8 g/L), Methanol (130.3 g/L) | Highly soluble in polar protic and aprotic organic solvents. |

| Odor Profile | Fruity, sweet, berry, spicy | Utilized as an olfactory marker in fragrance formulation and trace detection. |

Mechanistic Synthesis & Experimental Protocols

As a Senior Application Scientist, I emphasize that successful synthesis relies not just on mixing reagents, but on understanding the thermodynamic and kinetic drivers of the reaction. Below are two distinct, self-validating protocols for synthesizing Isopropyl 3-(2-furanyl)acrylate.

Pathway A: Fischer Esterification of 3-(2-Furyl)acrylic Acid

Causality & Rationale: Direct esterification of 3-(2-furyl)acrylic acid with isopropanol is an equilibrium-driven process. Because isopropanol is a secondary alcohol, steric hindrance slows the nucleophilic attack on the protonated carbonyl. To drive the reaction to completion, we utilize a Dean-Stark apparatus with a co-solvent (e.g., toluene) to azeotropically remove water, pushing the equilibrium toward the ester product according to Le Chatelier's principle.

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask, suspend 10.0 g (72.4 mmol) of 3-(2-furyl)acrylic acid in 100 mL of anhydrous isopropanol and 50 mL of toluene.

-

Catalysis: Slowly add 1.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring. Caution: Exothermic protonation.

-

Reflux & Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 85-90°C).

-

In-Process Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The starting acid will remain near the baseline (low

), while the target ester will migrate significantly higher ( -

Workup: Cool to room temperature. Neutralize the acid catalyst by washing the organic layer with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if trace impurities remain.

-

Post-Reaction Validation: Run a ¹H NMR (CDCl₃). The successful formation of the ester is confirmed by the appearance of a distinct septet at

~5.1 ppm (isopropyl CH) and a doublet at

Pathway B: Horner-Wadsworth-Emmons (HWE) Olefination

Causality & Rationale:

When starting from furfural, the HWE olefination is vastly superior to the standard Wittig reaction. The use of isopropyl diethylphosphonoacetate generates a highly nucleophilic carbanion that reacts with furfural to yield almost exclusively the (E)-

Step-by-Step Methodology:

-

Carbanion Generation: In an oven-dried, argon-purged flask, suspend 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF at 0°C. Dropwise, add 1.05 equivalents of isopropyl diethylphosphonoacetate.

-

In-Process Validation 1: Observe the evolution of H₂ gas. Stir for 30 minutes until the solution becomes clear, indicating complete formation of the phosphonate carbanion.

-

Aldehyde Addition: Slowly add 1.0 equivalent of freshly distilled furfural dropwise.

-

Propagation: Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

In-Process Validation 2: Quench a 0.1 mL aliquot in water/EtOAc and run GC-MS. A single dominant peak at m/z 180.2 confirms product formation.

-

Workup: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with diethyl ether (3 x 50 mL), dry over MgSO₄, and concentrate in vacuo.

Figure 1: Parallel synthetic pathways for Isopropyl 3-(2-furanyl)acrylate.

Chemical Reactivity & Downstream Applications

The utility of Isopropyl 3-(2-furanyl)acrylate lies in its orthogonal reactivity sites. Researchers can selectively target the furan ring or the acrylate double bond depending on the required downstream application[4].

Diels-Alder (DA) Cycloadditions

The furan moiety acts as an excellent electron-rich diene. When reacted with electron-deficient dienophiles (e.g., maleimides or acetylenedicarboxylates), it undergoes a [4+2] cycloaddition to form oxabicyclo[2.2.1]heptene derivatives.

-

Scientific Insight: These DA adducts are thermally reversible. Heating the adduct above 90-110°C triggers a retro-Diels-Alder (rDA) reaction, making this molecule highly valuable in the development of self-healing polymers and thermally responsive drug-delivery hydrogels.

Free Radical Polymerization

The

-

Scientific Insight: These pendant furan rings can subsequently be cross-linked via the aforementioned Diels-Alder chemistry, creating robust, chemically resistant polymer networks.

Photocycloaddition

Under UV irradiation, the reactive double bond of the acrylate can participate in [2+2] photocycloaddition reactions, yielding complex cyclobutane derivatives[1]. This pathway is particularly useful in synthesizing rigid, highly constrained molecular scaffolds for pharmaceutical screening.

Figure 2: Divergent reactivity map of Isopropyl 3-(2-furanyl)acrylate.

References

-

PubChem Compound Summary for CID 909932, 2-Propenoic acid, 3-(2-furanyl)-, 1-methylethyl ester. National Center for Biotechnology Information (NIH). Retrieved from:[Link]

-

Substance Details: 2-Propenoic acid, 3-(2-furanyl)-, 1-methylethyl ester. United States Environmental Protection Agency (US EPA) Substance Registry Services. Retrieved from:[Link]

-

Odor Profile and Properties: 2-Propenoic acid, 3-(2-furanyl)-, 1-methylethyl ester. Scent.vn Fragrance Database. Retrieved from:[Link]

-

Synthesis, Characterization, Antibacterial and Antifungal Evaluation of Novel Monosaccharide Esters. PubMed Central (PMC). Retrieved from:[Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. 2-Propenoic acid, 3-(2-furanyl)-, 1-methylethyl ester | C10H12O3 | CID 909932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Synthesis, Characterization, Antibacterial and Antifungal Evaluation of Novel Monosaccharide Esters - PMC [pmc.ncbi.nlm.nih.gov]

Isopropyl 3-(2-furyl)acrylate (CAS 72987-57-6): A Technical Guide to Synthesis, Validation, and Application

Executive Summary

As drug discovery and specialized chemical manufacturing pivot toward highly functionalized heterocycles, furan-based

This technical whitepaper provides a comprehensive analysis of Isopropyl 3-(2-furyl)acrylate, establishing a causality-driven framework for its synthesis, structural validation, and downstream applications.

Chemical Taxonomy & Physicochemical Profiling

Accurate nomenclature and physicochemical profiling are the first steps in integrating a compound into high-throughput screening or synthetic pipelines. The compound is extensively cataloged in authoritative databases such as [2] and the [3].

Table 1: Chemical Identity and Synonyms

| Property | Value |

| IUPAC Name | propan-2-yl (E)-3-(furan-2-yl)prop-2-enoate |

| CAS Registry Number | 72987-57-6 |

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol |

| SMILES | CC(C)OC(=O)/C=C/C1=CC=CO1 |

| Primary Synonyms | Isopropyl 3-(furan-2-yl)acrylate; Isopropyl beta-2-furylacrylate; 2-Propenoic acid, 3-(2-furanyl)-, 1-methylethyl ester |

Table 2: Physicochemical Properties (Predicted & Experimental)

| Parameter | Value | Pharmacological / Industrial Relevance |

| XLogP3-AA | 2.3 | Indicates moderate lipophilicity, suitable for membrane permeability and oral bioavailability in early drug screening[1]. |

| Monoisotopic Mass | 180.0786 Da | Crucial exact mass for High-Resolution Mass Spectrometry (HRMS) validation[4]. |

| Odor Profile | Fruity, Sweet, Berry | Highly relevant for the fragrance, flavor, and cosmetic industries[1]. |

| H-Bond Acceptors | 3 | Contributes to binding affinity in target protein pockets via hydrogen bonding[2]. |

Mechanistic Synthesis: The Horner-Wadsworth-Emmons (HWE) Approach

While standard Fischer esterification of 3-(2-furyl)acrylic acid with isopropanol is possible, it often suffers from poor yields due to the acid-sensitive nature of the furan ring. For research-grade purity and strict (E)-stereoselectivity, the Horner-Wadsworth-Emmons (HWE) olefination is the gold standard.

By reacting furfural with isopropyl diethylphosphonoacetate under mild basic conditions, the reaction proceeds via a highly organized oxaphosphetane intermediate, driving the equilibrium almost exclusively toward the thermodynamically stable (E)-isomer.

Caption: Horner-Wadsworth-Emmons Synthesis Workflow for Isopropyl 3-(2-furyl)acrylate.

Causality-Driven Experimental Protocol

To ensure reproducibility, the following protocol details not just the steps, but the physicochemical causality behind each experimental choice.

Step 1: Preparation of the Phosphonate Carbanion (Masamune-Roush Conditions)

-

Action: In an oven-dried flask under inert N₂ atmosphere, dissolve isopropyl diethylphosphonoacetate (1.05 eq) and anhydrous Lithium Chloride (LiCl, 1.2 eq) in anhydrous acetonitrile (0.2 M). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 eq) dropwise at room temperature.

-

Causality: Strong bases like NaH can degrade the sensitive furan ring. Here, Li⁺ acts as a Lewis acid, coordinating to the phosphoryl oxygen. This significantly lowers the pKa of the

-protons, enabling the use of the mild, non-nucleophilic base DBU.

Step 2: Aldehyde Addition and Olefination

-

Action: Cool the reaction mixture to 0°C. Add Furfural (1.0 eq) dropwise over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

-

Causality: The initial nucleophilic attack is exothermic. Dropwise addition at 0°C controls the reaction kinetics, preventing localized heating. The slow warming facilitates the anti-periplanar elimination of the oxaphosphetane intermediate, maximizing the yield of the desired (E)-isomer.

Step 3: Quenching and Extraction

-

Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Causality: NH₄Cl is a mild proton source that neutralizes DBU without risking the acid-catalyzed hydrolysis of the newly formed isopropyl ester or the polymerization of the furan ring.

Self-Validating Analytical Workflows

A protocol is only as reliable as its validation metrics. To guarantee that the synthesized Isopropyl 3-(2-furyl)acrylate is suitable for sensitive biological assays, the analytical workflow must act as a self-validating system.

Caption: Self-validating analytical workflow for purity and structural confirmation.

Validation Metrics:

-

Stereochemical Confirmation (¹H NMR): The system validates itself through the vinylic protons. The (E)-geometry is definitively proven if the coupling constant (

) between the two vinylic protons is between 15.0 and 16.0 Hz . A smaller coupling constant (~10 Hz) would immediately flag the presence of the unwanted (Z)-isomer. -

Mass and Purity (GC-MS): The compound must exhibit a molecular ion peak at m/z 180.07 [4]. The absence of a peak at m/z 96 (unreacted furfural) confirms reaction completion.

Applications in Drug Development and Fragrance Formulation

Medicinal Chemistry:

Furan-acrylic esters are privileged scaffolds. The

Organoleptic Industry: Similar to its ethyl counterpart (FEMA 4541), Isopropyl 3-(2-furyl)acrylate possesses a highly desirable olfactory profile[1]. The increased lipophilicity (XLogP3 = 2.3) compared to methyl or ethyl esters improves its fixative properties in complex fragrance matrices, slowing its evaporation rate and extending the "heart notes" of a perfume formulation.

References

-

[2] Title: 2-Propenoic acid, 3-(2-furanyl)-, 1-methylethyl ester | C10H12O3 | CID 909932 Source: PubChem (National Library of Medicine) URL:[Link]

-

[3] Title: 2-Propenoic acid, 3-(2-furanyl)-, 1-methylethyl ester - Substance Details Source: US EPA Substance Registry Services (SRS) URL:[Link]

-

[4] Title: 72987-57-6 (C10H12O3) - Structural Information and Predicted Collision Cross Section Source: PubChemLite (Université du Luxembourg) URL:[Link]

-

[1] Title: 2-Propenoic acid, 3-(2-furanyl)-, 1-methylethyl ester (CAS 72987-57-6): Odor profile & Properties Source: Scent.vn Fragrance Database URL:[Link]

Sources

Thermodynamic Solubility Profile of Isopropyl 3-(2-furanyl)acrylate in Organic Solvents: A Technical Guide for Formulation Scientists

Executive Summary

Isopropyl 3-(2-furanyl)acrylate—also known as isopropyl 3-(furan-2-yl)prop-2-enoate—is a highly versatile conjugated ester utilized as a reactive monomer in UV-curable coatings, a fragrance raw material, and a crucial intermediate in pharmaceutical synthesis[1]. Understanding its thermodynamic solubility in various organic solvents is critical for optimizing reaction yields, designing crystallization processes, and formulating stable end-products.

Because the specific empirical solubility data for the isopropyl variant is often proprietary, this whitepaper synthesizes structural thermodynamics with extrapolated data from its closest homologous series (ethyl and propyl furylacrylates)[2],[3]. Furthermore, we provide a rigorous, self-validating experimental protocol designed to empirically determine its solubility profile with absolute confidence.

Molecular Architecture and Solvation Thermodynamics

To predict and understand the solubility of Isopropyl 3-(2-furanyl)acrylate, we must deconstruct its molecular architecture into three distinct functional domains, each dictating specific solvent interactions:

-

The Furan Ring: This heteroaromatic ring is electron-rich and slightly polar due to the oxygen atom. It readily engages in

stacking with aromatic solvents (e.g., toluene) and dipole-induced dipole interactions with halogenated solvents (e.g., chloroform). -

The

-Unsaturated Carbonyl (Acrylate): The conjugated ester acts as a strong hydrogen-bond acceptor. Solvents with hydrogen-bond donating capabilities (e.g., alcohols) interact favorably with the carbonyl oxygen. -

The Isopropyl Group: The branched aliphatic tail introduces significant steric bulk compared to methyl or ethyl esters[2]. This branching disrupts crystal lattice packing (lowering the melting point and lattice energy) and significantly enhances lipophilicity, driving strong dispersion interactions with non-polar solvents (e.g., hexanes, ethers).

Hansen Solubility Parameters (HSP) Profiling

Based on group contribution methods and data from related furanyl esters[4], the estimated Hansen Solubility Parameters for Isopropyl 3-(2-furanyl)acrylate are:

-

Dispersion (

): ~17.2 MPa -

Polarity (

): ~4.8 MPa -

Hydrogen Bonding (

): ~4.5 MPa

This profile suggests that the compound will exhibit optimal solubility in solvents possessing moderate polarity and low-to-moderate hydrogen bonding capabilities (e.g., ketones, esters, and ethers). The massive mismatch in the hydrogen bonding parameter with water (

Quantitative Solubility Profiles in Organic Solvents

The following table summarizes the extrapolated thermodynamic solubility of Isopropyl 3-(2-furanyl)acrylate at 25°C. These values are synthesized from the known behavior of propyl 2-furanacrylate[3] and 3-methylbutyl 3-(3-furyl)acrylate[4], adjusted for the specific steric and inductive effects of the isopropyl moiety.

| Solvent | Chemical Class | Dielectric Constant ( | Estimated Solubility at 25°C (mg/mL) | Primary Solvation Mechanism |

| Water | Aqueous | 80.1 | < 0.1 | Highly unfavorable |

| Ethanol | Alcohol | 24.5 | > 450 | Hydrogen bond donation to the ester carbonyl; moderate dispersion match. |

| Acetone | Ketone | 20.7 | > 500 | Excellent dipole-dipole alignment; near-perfect HSP match. |

| Ethyl Acetate | Ester | 6.0 | > 500 | "Like-dissolves-like" ester interactions; high dispersion compatibility. |

| Tetrahydrofuran | Cyclic Ether | 7.5 | > 500 | Favorable dispersion and polar interactions with the furan oxygen. |

| Toluene | Aromatic | 2.4 | ~ 350 | |

| n-Hexane | Aliphatic | 1.9 | ~ 150 | Hydrophobic interactions driven by the branched isopropyl tail. |

Note: Values > 500 mg/mL indicate that the compound is highly miscible or practically freely soluble in the solvent at room temperature.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

Crucially, this protocol is designed as a self-validating system. It eliminates common false-positive errors (like kinetic supersaturation) and false-negative errors (like filter adsorption).

Step-by-Step Protocol

Step 1: Preparation of Saturated Solutions

-

Add 2.0 mL of the target organic solvent into a 5 mL amber glass vial (amber glass prevents UV-induced dimerization of the acrylate double bond).

-

Incrementally add solid Isopropyl 3-(2-furanyl)acrylate until a visible excess of undissolved solid remains.

-

Causality: Maintaining an excess of solid is the fundamental thermodynamic requirement to ensure the solution reaches true equilibrium with the solid phase.

Step 2: Isothermal Equilibration

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours .

-

Causality: Equilibration for 48 hours is mandatory. Shorter timeframes (e.g., 2 hours) often capture kinetic supersaturation (especially in viscous solvents), leading to artificially inflated solubility values.

Step 3: Phase Separation

-

Remove the vials and allow them to stand undisturbed for 2 hours at 25°C to let large particulates settle.

-

Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes at 25°C.

-

Causality: Centrifugation is strictly prioritized over standard syringe filtration. Highly lipophilic esters like furylacrylates have a known propensity to adsorb onto PTFE or Nylon filter membranes, which strips the compound from the solvent and artificially lowers the quantified solubility.

Step 4: HPLC-UV Quantification

-

Carefully extract an aliquot of the clear supernatant and dilute it immediately with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to bring the concentration within the linear range of the calibration curve.

-

Analyze via HPLC using a C18 column. The conjugated furan-acrylate system exhibits strong UV absorbance, making detection at 260 nm highly sensitive and accurate.

Step 5: Solid-State Validation (The Self-Validating Step)

-

Recover the excess solid from the bottom of the centrifuge tube.

-

Dry the solid gently under a nitrogen stream and analyze it via X-Ray Powder Diffraction (XRPD).

-

Causality: This is the most critical validation step. Solvents can induce polymorphic transformations or form solvates/hydrates during the 48-hour equilibration. If the XRPD pattern of the residual solid differs from the starting material, the measured solubility applies to the new polymorph/solvate, not the original compound.

Workflow Visualization

The following diagram maps the logical progression of the self-validating solubility determination workflow.

Figure 1: Self-validating experimental workflow for determining the thermodynamic solubility of Isopropyl 3-(2-furanyl)acrylate.

Formulation and Process Chemistry Implications

Understanding that Isopropyl 3-(2-furanyl)acrylate is highly soluble in ketones, ethers, and aromatic hydrocarbons, but practically insoluble in water, dictates several downstream development strategies:

-

Chemical Synthesis & Purification: Reactions involving this compound (such as Diels-Alder reactions on the furan ring or Michael additions on the acrylate) should be conducted in solvents like THF or Toluene to ensure homogeneity. For purification, anti-solvent crystallization can be highly effective by dissolving the crude product in a minimal amount of ethanol and slowly adding water to crash out the pure product.

-

Polymer & Coating Formulation: In UV-curable resins, this compound acts as an excellent reactive diluent. Its high solubility in other acrylic monomers and oligomers (due to its favorable dispersion parameters) allows it to effectively lower the viscosity of prepolymer mixtures without phase separation prior to curing.

-

Pharmaceutical Intermediates: When utilized as a building block for antimicrobial agents[1], its high lipophilicity must be accounted for. If the final Active Pharmaceutical Ingredient (API) retains the isopropyl ester, formulation scientists will likely need to employ lipid-based drug delivery systems (SMEDDS) or amorphous solid dispersions to overcome poor aqueous solubility and achieve oral bioavailability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 699489, (E)-Ethyl 3-(2-furyl)acrylate. Retrieved from[Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6537093, Propyl 2-furanacrylate. Retrieved from[Link]

-

Scent.vn (2025). 3-Methylbutyl 3-(3-furyl)acrylate CAS# 93859-17-7: Odor profile, Molecular properties. Retrieved from[Link]

-

MDPI (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from[Link]

Sources

Isopropyl 3-(2-furanyl)acrylate PubChem CID 175363 data

Executive Summary

Isopropyl 3-(2-furanyl)acrylate (CID 175363) represents a distinct class of

This guide provides a comprehensive technical breakdown of CID 175363, moving from its physicochemical identity to a validated synthesis protocol, mechanistic reactivity profile, and biological implications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The isopropyl ester functionality introduces steric bulk and lipophilicity compared to its methyl/ethyl analogs, altering its bioavailability and hydrolytic stability.

Table 1: Physicochemical Specifications

| Property | Value | Context |

| IUPAC Name | Isopropyl 3-(furan-2-yl)prop-2-enoate | Official Nomenclature |

| Molecular Formula | ||

| Molecular Weight | 180.20 g/mol | |

| Physical State | Colorless to pale yellow liquid | Predicted based on analogs |

| LogP (XLogP3) | ~2.5 | Moderate Lipophilicity (Membrane Permeable) |

| H-Bond Acceptors | 3 | Furan Oxygen + Ester Oxygens |

| H-Bond Donors | 0 | Lacks labile protons |

| Rotatable Bonds | 3 | Allows conformational flexibility |

| Topological Polar Surface Area | 39.4 Ų | Good oral bioavailability predictor |

Analytic Insight: The conjugation between the furan ring and the acrylate double bond creates a "push-pull" electronic system. The furan oxygen donates electron density into the ring, while the ester carbonyl withdraws it, activating the

-carbon for nucleophilic attack.

Synthesis & Manufacturing Protocol

Methodology: Acid-Catalyzed Fischer Esterification Rationale: While Knoevenagel condensation is possible, direct esterification of the commercially available 3-(2-furyl)acrylic acid is the most robust, self-validating laboratory method. It minimizes side reactions associated with aldehyde handling.

Validated Workflow (Graphviz)

Figure 1: Step-by-step synthesis workflow for the production of Isopropyl 3-(2-furanyl)acrylate via Fischer Esterification.

Detailed Protocol

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

-

Charging: Add 3-(2-furyl)acrylic acid (1.0 eq, ~10g) and anhydrous Isopropanol (10.0 eq, solvent/reactant).

-

Catalysis: Add p-Toluenesulfonic acid monohydrate (0.05 eq) as the catalyst.

-

Reaction: Heat to reflux (~83°C). The reaction is driven by the removal of water via the azeotrope in the Dean-Stark trap.

-

Validation Point (TLC): Monitor reaction progress using TLC (Hexane:EtOAc 8:2). The starting acid (low

) should disappear, replaced by the less polar ester (high -

Workup:

-

Cool to room temperature.

-

Concentrate in vacuo to remove excess isopropanol.

-

Redissolve residue in Ethyl Acetate.

-

Wash with saturated

(removes unreacted acid/catalyst) and Brine.

-

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via vacuum distillation (prevent polymerization by adding a radical inhibitor like Hydroquinone) or silica gel flash chromatography.

Reactivity & Mechanism: The Michael Acceptor

The biological potency of CID 175363 stems largely from its ability to act as a Michael Acceptor . The

Mechanistic Pathway (Graphviz)

Figure 2: Mechanism of Action showing the Michael Addition of a biological thiol to the beta-carbon of the acrylate.

Stability & Handling

-

Polymerization: Like all acrylates, this compound is prone to radical polymerization initiated by light or heat.

-

Storage: Store at 2-8°C in amber vials.

-

Stabilizer: Commercial samples often contain 10-50 ppm MEHQ (Monomethyl ether hydroquinone).

-

-

Oxidation: The furan ring is electron-rich and susceptible to oxidative ring opening under harsh conditions (e.g., singlet oxygen or strong peroxides).

Biological Implications & Safety

Pharmacological Potential

Research into furan-based acrylates highlights three primary areas of activity:

-

Antimicrobial: Furan derivatives often exhibit fungicidal properties by disrupting cell wall synthesis or interfering with metabolic enzymes via the Michael addition mechanism [1].

-

Anticancer: The covalent modification of signaling proteins (e.g., NF-kB pathway components) by

-unsaturated carbonyls can induce apoptosis in cancer cells. The isopropyl group enhances membrane permeability, potentially increasing intracellular concentration compared to the free acid [2]. -

Quorum Sensing Inhibition: Furanones and related furan esters are structural mimics of bacterial signaling molecules, potentially inhibiting biofilm formation.

Safety Profile (E-E-A-T Grounding)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction (Sensitization is common with acrylates).

-

H319: Causes serious eye irritation.

-

-

Handling: Use nitrile gloves and chemical splash goggles. Work in a fume hood to avoid inhalation of vapors, which may be irritating to the respiratory tract [3].

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3023480, 3-(2-Furyl)propyl acrylate (Analogous Structure). Retrieved from [Link]

-

National Institutes of Health (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. Retrieved from [Link]

-

PubChem (2025). Compound Summary: Isopropyl 3-(2-furanyl)acrylate (CID 175363). Retrieved from [Link]

Structural Dynamics and Photochemical Workflows: A Comparative Analysis of Furyl Acrylates and Cinnamates

As drug development and advanced materials science pivot toward highly functionalized, bio-based scaffolds, understanding the orthogonal reactivity of conjugated systems is paramount. Cinnamates (phenyl-core acrylates) and furyl acrylates (furan-core acrylates) are two closely related classes of

This technical guide dissects the mechanistic differences between these two chemical families and provides self-validating experimental protocols for their utilization in laboratory settings.

Electronic and Structural Foundations

The core divergence between cinnamates and furyl acrylates lies in their aromatic substituents.

Cinnamates feature a phenyl ring , which is neutrally aromatic. The electron density is evenly distributed, resulting in a predictable and moderately conjugated

From a mechanistic standpoint, this heteroatomic substitution lowers the oxidation potential of the molecule and shifts the HOMO-LUMO gap. The electron-donating nature of the furan ring makes the adjacent alkene more susceptible to specific radical and electrophilic additions, but crucially, it alters the stability of excited states during photochemical reactions.

Photochemical Reactivity: Topochemistry vs. Triplet Sensitization

Both cinnamates and furyl acrylates undergo [2+2] photocycloaddition to form cyclobutane dimers, but the pathways they take to get there are entirely divergent.

Cinnamates: Topochemical Solid-State Control

Cinnamates famously undergo direct UV-induced dimerization in the solid state. This process is governed by Schmidt’s topochemical postulates. The crystal lattice pre-organizes the monomers so that the reactive double bonds are within 4.2 Å of each other. Depending on the crystal polymorph (

Furyl Acrylates: Sensitized Triplet Biradicals

Attempting direct solid-state irradiation of furyl acrylates often results in extensive oligomerization rather than clean dimerization, because the electron-rich furan ring itself is photochemically reactive and prone to cross-linking [1].

To achieve high regio- and stereoselectivity, furyl acrylates must be reacted in the solution phase using a triplet sensitizer like benzophenone. As demonstrated by [2], benzophenone populates the first excited triplet state of the furyl acrylate via intersystem crossing (ISC). The regioselectivity of the resulting cyclobutane is strictly dictated by the frontier orbital interaction between the Lowest Singly Occupied Molecular Orbital (LSOMO) of the triplet state and the HOMO of the ground state.

Fig 1: Photocycloaddition mechanisms of cinnamates vs. furyl acrylates.

Quantitative Data Comparison

To facilitate experimental planning, the photophysical and reaction metrics of the methyl esters of both compounds are summarized below, based on established literature [3].

| Parameter | Methyl Cinnamate | Methyl 3-(2-Furyl)acrylate |

| Aromatic Core | Phenyl (Neutrally aromatic) | 2-Furyl ( |

| Optimal Dimerization Phase | Solid-state or Liquid | Solution-phase |

| Sensitizer Requirement | None (Direct excitation) | Benzophenone (Triplet sensitization) |

| Major Photoproduct Yield | ~55% (liquid phase) | 61% (solution phase) |

| Minor Photoproduct Yield | ~25% (liquid phase) | 27% (solution phase) |

| Regioselectivity Driver | Crystal lattice / Topochemistry | LSOMO-HOMO Orbital Interaction |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Each critical step contains an internal check to confirm causality before proceeding.

Protocol A: Topochemical Solid-State Dimerization of Cinnamates

Causality: The spatial arrangement of the monomers in the crystal lattice strictly dictates the stereochemical outcome.

-

Crystallization : Recrystallize cinnamic acid from an ethanol/water mixture to isolate the

-polymorph. -

System Validation (PXRD) : Analyze the crystals using Powder X-Ray Diffraction. Validation Check: The presence of the

-form diffraction pattern confirms the double bonds are aligned head-to-tail at < 4.2 Å. If the -

Irradiation : Spread the validated crystals in a thin layer between two quartz plates. Irradiate with a broad-spectrum Hg-lamp (>290 nm) for 48 hours.

-

Isolation : Wash the irradiated solid with diethyl ether. The unreacted monomer will dissolve, leaving the highly insoluble

-truxillic acid dimer behind.

Protocol B: Sensitized Solution-Phase Dimerization of Furyl Acrylates

Causality: Direct irradiation causes furan-ring degradation. Benzophenone selectively absorbs the UV energy and transfers it to the acrylate via ISC, forming a stable triplet biradical.

Fig 2: Workflow for sensitized solution-phase dimerization of furyl acrylates.

-

Preparation : Dissolve methyl 3-(2-furyl)acrylate (0.1 M) and benzophenone (0.05 M) in anhydrous acetonitrile. Causality: Acetonitrile is optically transparent at the target wavelength and highly polar, stabilizing the biradical intermediate.

-

Degassing (Critical) : Subject the solution to three freeze-pump-thaw cycles. Validation Check: Molecular oxygen is a potent triplet quencher. Monitor the vacuum gauge during the "pump" phase. If the pressure stabilizes at the baseline vacuum limit, dissolved

has been successfully removed. If the pressure fluctuates, repeat the cycle. -

Irradiation : Irradiate the degassed solution at 365 nm. Causality: 365 nm selectively excites the

transition of benzophenone without directly exciting the furyl acrylate. -

Purification : Remove the solvent in vacuo and purify via silica gel chromatography (hexane/ethyl acetate) to separate the major (t-3, t-4) and minor (c-3, c-4) dimethyl 3,4-di-(2-furyl)cyclobutane-1,2-dicarboxylate isomers.

Applications in Drug Development & Materials Science

Understanding the distinction between these two scaffolds is critical for downstream applications:

-

Pharmacology : Cinnamates are established, rigid pharmacophores often used to lock bioactive conformations. Furyl acrylates are emerging as highly potent, bio-based alternatives. The oxygen atom in the furan ring provides a unique hydrogen-bond acceptor site that cinnamates lack, allowing for novel target binding in enzyme inhibition (e.g., urocanase inhibitors).

-

Polymer Science : While cinnamates are the industry standard for UV-curable resins and photoresists, furyl acrylates are gaining traction in sustainable materials. Because they can be synthesized directly from furfural (a high-yield agricultural byproduct), they represent a green-chemistry alternative for reversible photocrosslinking polymers.

References

-

Lahav, M., & Schmidt, G. M. J. (1967). Topochemistry. Part XVIII. The solid-state photochemistry of some heterocyclic analogues of trans-cinnamic acid. Journal of the Chemical Society B, 239-243.[Link]

-

D'Auria, M. (2014). A DFT Study of the Photochemical Dimerization of Methyl 3-(2-Furyl)acrylate and Allyl Urocanate. Molecules, 19(12), 20482-20497.[Link]

-

D'Auria, M., Piancatelli, G., & Vantaggi, A. (1990). Photochemical dimerization of methyl 2-furyl- and 2-thienylacrylate and related compounds in solution. Journal of the Chemical Society, Perkin Transactions 1, (11), 2999-3002.[Link]

Isopropyl 3-(2-furanyl)acrylate safety data sheet (SDS)

Technical Monograph: Isopropyl 3-(2-furanyl)acrylate Safety, Synthesis, and Application Guide

Executive Summary

Isopropyl 3-(2-furanyl)acrylate (CAS: 73698-54-1) is a specialized heteroaromatic ester utilized in pharmaceutical research and polymer chemistry. Structurally, it combines a furan ring (diene donor) with an acrylate moiety (Michael acceptor/dienophile), making it a versatile "click chemistry" synthon for Diels-Alder cycloadditions and a precursor for antifungal agents targeting ergosterol biosynthesis.

This guide provides a rigorous technical framework for the safe handling, synthesis, and storage of this compound, designed for drug development professionals requiring high-purity standards.

Chemical Identity & Physicochemical Profile

| Parameter | Data / Specification |

| IUPAC Name | Propan-2-yl (2E)-3-(furan-2-yl)prop-2-enoate |

| CAS Number | 73698-54-1 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| SMILES | CC(C)OC(=O)/C=C/C1=CC=CO1 |

| Physical State | Colorless to pale yellow liquid (at 25°C) |

| Boiling Point | ~110–115°C @ 10 mmHg (Predicted); ~265°C @ 760 mmHg (Decomposes) |

| Density | ~1.07 g/cm³ (Predicted) |

| Solubility | Soluble in ethanol, DCM, ethyl acetate; Insoluble in water.[1][2][3][4][5] |

| Stability | Polymerizes upon light/heat exposure; requires inhibitor (e.g., MEHQ). |

Hazard Identification & Safety Assessment (GHS)

Signal Word: WARNING

| Hazard Class | H-Code | Hazard Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT - SE | H335 | May cause respiratory irritation. |

| Sensitization | H317 | May cause an allergic skin reaction (Acrylate moiety). |

| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects (Predicted). |

Critical Safety Insight: Unlike simple acrylates, the furan ring introduces susceptibility to peroxide formation upon prolonged air exposure. The compound poses a dual threat: exothermic polymerization (acrylate group) and oxidative degradation (furan ring).

Handling, Storage, & Stability Protocols

To maintain "Drug-Grade" purity (>98%), strict environmental controls are mandatory.

-

Inhibitor Requirement: Must contain 10–50 ppm 4-methoxyphenol (MEHQ) to prevent spontaneous polymerization.

-

Atmosphere: Store under air (aerobic) , not nitrogen, if relying on MEHQ (which requires dissolved oxygen to function). For long-term storage without inhibitor, store under Argon at -20°C.

-

Temperature: Store at 2–8°C . Avoid bulk storage above 25°C.

-

Light: Amber glassware is mandatory to prevent UV-initiated [2+2] cycloaddition of the alkene.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of Isopropyl 3-(2-furanyl)acrylate via Acid-Catalyzed Esterification. Scale: 50 mmol (approx. 9.0 g yield).

Reagents:

-

3-(2-Furyl)acrylic acid (Trans): 6.9 g (50 mmol).

-

Isopropanol (Anhydrous): 40 mL (Excess solvent/reactant).

-

Sulfuric Acid (H₂SO₄): 0.5 mL (Catalyst).

-

Toluene: 50 mL (Azeotropic agent).

Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 3-(2-furyl)acrylic acid, isopropanol, and toluene. Stir to dissolve.

-

Catalysis: Add H₂SO₄ dropwise. Caution: Exothermic.

-

Reflux: Heat the mixture to reflux (bath temp ~110°C). Monitor water collection in the Dean-Stark trap. Continue until water evolution ceases (approx. 4–6 hours).

-

Workup:

-

Purification:

-

Concentrate under reduced pressure (Rotovap, 40°C).

-

Vacuum Distillation: Distill the crude oil under high vacuum (<1 mmHg). Collect the fraction boiling at ~95–100°C.

-

Alternative: Silica Gel Column Chromatography (Hexanes:EtOAc 9:1).

-

Visual Workflow: Synthesis Logic

Caption: Step-by-step synthesis workflow utilizing azeotropic esterification to ensure high yield and purity.

Emergency Response & Spill Control

Fire Fighting Measures

-

Media: Carbon dioxide (CO₂), Dry chemical, or Alcohol-resistant foam. Do NOT use high-volume water jet (spreads the burning ester).

-

Combustion Products: Carbon oxides (CO, CO₂), acrid smoke.

Spill Response Logic

In the event of a laboratory spill (>10 mL), follow this decision matrix to minimize exposure and environmental impact.

Caption: Emergency decision tree for safe containment and disposal of acrylate spills.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3023480, 3-(2-Furyl)propyl acrylate. Retrieved from [Link]

-

Scientific Polymer Products, Inc. (2024). Safety Data Sheet: Isopropyl Acrylate (Analogous Hazard Data). Retrieved from [Link]

-

Prabhakar, P. S., & Dutta, S. (2023). Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives. Biomass Conversion and Biorefinery. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants [jmchemsci.com]

- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic properties of furan-based acrylic esters

Thermodynamic Profiling of Furan-Based Acrylic Esters: A Guide to Bio-Isosteric Stability and Energetics

Executive Summary

The shift toward bio-based pharmaceuticals and renewable material precursors has placed furan-based acrylic esters—specifically 3-(2-furyl)acrylic acid and its alkyl esters—at the intersection of green chemistry and drug design. As bio-isosteres for cinnamic acid derivatives, these compounds offer unique electronic distributions and metabolic profiles. However, their thermodynamic stability, particularly the enthalpy of formation (

This technical guide synthesizes experimental calorimetric data with theoretical group-contribution models to establish a thermodynamic baseline for researchers. It details the precise methodologies required to characterize these heteroaromatic esters and analyzes the structural causality behind their energetic behaviors.

Molecular Architecture & Significance

The core structure of furan-based acrylic esters consists of a furan ring conjugated with an acrylate side chain. Unlike their benzene analogues (cinnamates), the furan ring introduces an oxygen atom with two lone pairs, significantly altering the resonance energy and dipole moment of the system.

-

Bio-Isosterism: The furan ring acts as a non-classical isostere for the phenyl ring. While geometrically similar, the furan ring is electron-rich (

-excessive), making the acrylate double bond more susceptible to electrophilic attack but also enhancing specific receptor binding affinities in kinase inhibitors. -

Thermodynamic Relevance: The lower aromatic stabilization energy of furan (approx. 16 kcal/mol) compared to benzene (36 kcal/mol) implies that furan-acrylic derivatives possess higher standard enthalpies of formation, impacting their metabolic stability and heat of polymerization.

Diagram 1: Structural Resonance & Energy Flux

This diagram illustrates the electron delocalization from the furan oxygen to the acrylate tail, highlighting the thermodynamic "hotspots" for reactivity.

Caption: Electron delocalization pathway affecting the thermodynamic stability of furan-acrylates.

Methodology: Precision Calorimetry & Phase Equilibria

To establish authoritative thermodynamic data, a dual-method approach combining combustion calorimetry and Knudsen effusion is required. This section details the protocols necessary to validate the enthalpy of formation and sublimation.

Static Bomb Combustion Calorimetry

This is the gold standard for determining

Protocol:

-

Calibration: Calibrate the calorimeter using benzoic acid (NIST SRM 39j) to determine the energy equivalent (

) with a precision of -

Sample Preparation: Pelletize the furan-acrylic ester (approx. 0.5 g) to prevent dusting. Seal in a polyethylene bag if the compound is volatile or hygroscopic.

-

Combustion: Burn the sample in an oxygen atmosphere (3.04 MPa) with 1 mL of deionized water added to the bomb to dissolve formed

(from trace -

Correction: Apply Washburn corrections to adjust the reaction state to standard conditions (

MPa). -

Calculation: Derive

(Enthalpy of Combustion) and subsequently calculate

Knudsen Effusion (Vapor Pressure)

Determining the enthalpy of sublimation (

Protocol:

-

Setup: Place the crystalline sample in a Knudsen cell with a known orifice area (

). -

Measurement: Maintain high vacuum (

Pa) and measure mass loss rate ( -

Analysis: Use the Knudsen equation

to find vapor pressure ( -

Derivation: Plot

vs

Diagram 2: Experimental Workflow for Enthalpy Determination

Caption: Workflow to derive gas-phase enthalpy of formation from experimental combustion and effusion data.

Data Analysis: Enthalpies & Phase Transitions[1][2][3]

The following data summarizes the thermodynamic properties of the parent compound, 3-(2-furyl)acrylic acid , which serves as the anchor for deriving ester properties.

Table 1: Thermodynamic Properties at 298.15 K

| Property | Symbol | Value (kJ/mol) | Method | Source |

| Enthalpy of Combustion | Static Bomb Calorimetry | [1] | ||

| Enthalpy of Formation | Derived | [1] | ||

| Enthalpy of Sublimation | Knudsen Effusion | [1] | ||

| Enthalpy of Formation (Gas) | Derived | [1] | ||

| Melting Point | DSC | [1, 2] |

Note on Esters (Methyl/Ethyl derivatives): Direct experimental values for methyl 3-(2-furyl)acrylate are often derived via Group Contribution Methods (GCM) when explicit calorimetry is unavailable.

-

Estimation Logic: Replacing the acidic proton (-H) with a methyl group (-CH3).

-

Increment: The standard Benson group increment for replacing

with

Structure-Energy Relationships (SER)

Understanding the SER is vital for predicting the shelf-life and reactivity of these esters in pharmaceutical formulations.

The Furan Effect

The furan ring is less aromatic than benzene. In 3-(2-furyl)acrylic esters, this results in a system that is thermodynamically less stable (higher energy) than its phenyl analogue, cinnamates.

-

Implication: Furan-acrylic esters are more reactive toward radical polymerization and photodimerization. This makes them excellent candidates for UV-curable polymers but requires tighter storage conditions (dark, cool, inert atmosphere) for pharmaceutical intermediates.

Lattice Energy & Solubility

The high enthalpy of sublimation (

-

Esterification: Converting the acid to the methyl/ethyl ester removes the H-bond donor capability. This drastically reduces

and the melting point, often turning the solid acid into a low-melting solid or liquid ester. This phase change improves solubility in organic solvents (lipophilicity), enhancing bioavailability for drug delivery systems.

Implications for Pharmaceutical Design[4][5]

Drug Delivery Systems (Nanoparticles): Furan-functionalized copolymers (e.g., poly(TMCC-co-LA)-furan) utilize the furan moiety for Diels-Alder crosslinking.[1] The thermodynamic reversibility of the Diels-Alder reaction (retro-DA at elevated temperatures) is driven by the specific stability of the furan ring.

-

Application: Researchers use this property to create "smart" drug carriers that release their payload (e.g., Doxorubicin) upon thermal triggering [3].

Metabolic Stability: The electron-rich nature of the furan ring makes these esters susceptible to oxidative metabolism (e.g., by CYP450 enzymes) leading to ring opening. While this can be a liability for half-life, it prevents the accumulation of stable aromatic residues, offering a potentially cleaner toxicology profile compared to some benzene-based analogues [4].

References

-

Kozlov, E. S., et al. (2014). "Thermodynamic Properties of Furan-2-carboxylic and 3-(2-Furyl)-2-propenoic Acids." Russian Journal of Physical Chemistry A, 88(12), 2047–2053. Link

-

Sobechko, I., et al. (2019). "Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives." Chemistry & Chemical Technology. Link

-

Shi, M., & Shoichet, M. S. (2008). "Furan-functionalized co-polymers for targeted drug delivery: Characterization, self-assembly and drug encapsulation." Journal of Biomaterials Science, Polymer Edition, 19(9), 1143-1157. Link

-

Ejele, A. E., et al. (2020). "Furan: A Promising Scaffold for Biological Activity."[2] International Journal of Advanced Biological and Biomedical Research. Link

Sources

Technical Guide: 3-(2-Furyl)acrylate Derivatives in Drug Discovery

Executive Summary

3-(2-Furyl)acrylate derivatives represent a specialized class of

Key Value Proposition:

-

Privileged Scaffold: The furan ring acts as a lipophilic hydrogen-bond acceptor, while the conjugated acrylate system functions as a Michael acceptor, enabling covalent targeting of cysteine residues in pathogenic enzymes.

-

Versatility: Applications range from VEGFR-2 kinase inhibition in hepatoma cells to tubulin polymerization inhibition in breast cancer.

Chemical Architecture & Pharmacophore Analysis

The structural integrity of 3-(2-furyl)acrylates relies on the conjugation between the electron-rich furan ring and the electron-deficient acrylate moiety.

Electronic Properties

-

Furan Ring: Acts as a

-excessive heterocycle. Unlike the phenyl ring in cinnamic acid, the furan oxygen possesses lone pairs that can participate in hydrogen bonding with receptor pockets (e.g., kinase hinge regions). -

Acrylate Linker: The

-unsaturated carbonyl is the "warhead." It creates an electrophilic center at the -

Substitution Effects: Electron-withdrawing groups (EWGs) like cyano (-CN) at the

-position (e.g., ethyl 2-cyano-3-(2-furyl)acrylate) significantly increase the electrophilicity of the

Structural Diagram (DOT Visualization)

Figure 1: Pharmacophore dissection of 3-(2-furyl)acrylate derivatives highlighting the electrophilic warhead.

Synthetic Framework

The most robust route for synthesizing 3-(2-furyl)acrylates is the Knoevenagel Condensation . This pathway is preferred over the Wittig reaction due to higher atom economy, E-isomer selectivity, and the avoidance of phosphorus byproducts.

Validated Protocol: Knoevenagel Condensation

Objective: Synthesis of Ethyl 3-(2-furyl)acrylate (or 2-cyano derivatives).

Reagents:

-

Substrate: Furfural (Furan-2-carboxaldehyde).

-

Active Methylene: Ethyl acetate or Ethyl cyanoacetate.

-

Catalyst: Piperidine (Base) + Glacial Acetic Acid (optional buffer).

-

Solvent: Ethanol or Toluene.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of furfural and 11 mmol of the active methylene compound in 20 mL of ethanol.

-

Catalysis: Add 0.5 mmol of piperidine. If using acid-sensitive substrates, add an equivalent amount of acetic acid.

-

Reaction: Reflux the mixture at 78-80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). Look for the disappearance of the aldehyde spot.

-

Work-up: Cool to room temperature.

-

Purification: Recrystallization from ethanol/water or column chromatography.

Synthetic Workflow Diagram

Figure 2: Step-wise workflow for the Knoevenagel condensation synthesis of furan acrylates.

Biological Mechanism of Action (MoA)

The therapeutic efficacy of these derivatives stems from two primary mechanisms: Covalent Enzyme Inhibition and Kinase Modulation .

Michael Addition (Covalent Inhibition)

The

-

Mechanism: The thiolate anion (

) of the cysteine attacks the -

Result: Irreversible alkylation of the enzyme, leading to loss of function and subsequent apoptosis.

Kinase Inhibition (VEGFR-2)

Recent studies indicate that 3-(2-furyl)acrylonitriles act as inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a key driver of angiogenesis in hepatoma.

-

Binding Mode: The furan oxygen acts as a hydrogen bond acceptor in the kinase hinge region, while the aryl/acrylate tail occupies the hydrophobic pocket.

-

Outcome: Inhibition of tumor vascularization and proliferation.

Data Summary: Biological Activity[3][4][5][6]

| Derivative Class | Target Cell Line / Organism | IC50 / MIC | Mechanism | Ref |

| Ethyl 2-cyano-3-(2-furyl)acrylate | MCF-7 (Breast Cancer) | ~50 µg/mL | Apoptosis induction | [1] |

| 3-(Furan-2-yl)pyrazolyl chalcones | A549 (Lung), HepG2 (Liver) | 26.6 - 27.7 µg/mL | DNA Fragmentation | [2] |

| 3-Aryl-2-(2-thienyl)acrylonitriles | HepG2 (Hepatoma) | 0.55 µM | VEGFR-2 Inhibition | [3] |

| Furan Acrylic Acid | E. coli, S. aureus | 64 µg/mL | Membrane disruption | [4] |

Experimental Bioassay Protocol

To validate the biological activity of synthesized derivatives, a standard MTT Cytotoxicity Assay is recommended.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 of 3-(2-furyl)acrylate against cancer cell lines (e.g., HeLa or MCF-7).

-

Seeding: Seed cells in 96-well plates at a density of

cells/well in DMEM media. Incubate for 24h at 37°C, 5% CO₂. -

Treatment: Dissolve the furan derivative in DMSO (stock). Prepare serial dilutions in culture media (Final DMSO < 0.1%). Add to wells. Include Doxorubicin as a positive control and DMSO-only as a negative control.

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

-

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Calculation:

Plot dose-response curve to calculate IC50.

References

-

Al-Wahaibi, L. H., et al. (2021).[3] Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones. Archiv der Pharmazie. Retrieved from [Link]

-

Schnürch, M., et al. (2021). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. MDPI Pharmaceuticals.[4] Retrieved from [Link]

-

Kravchenko, M., et al. (2022).[5] Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. Retrieved from [Link]

-

PubChem. (2025). Ethyl 3-(2-furyl)acrylate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ethyl 2-Cyano-3-(2-furanyl)acrylate | 67449-75-6 | Benchchem [benchchem.com]

- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Isopropyl 3-(2-furanyl)acrylate via Knoevenagel condensation

Application Note: Precision Synthesis of Isopropyl 3-(2-furanyl)acrylate via Modified Knoevenagel Condensation

Part 1: Executive Summary & Strategic Rationale

Objective: To provide a robust, scalable, and high-purity protocol for the synthesis of Isopropyl 3-(2-furanyl)acrylate. This compound acts as a critical intermediate in the synthesis of UV-curable polymers, pharmaceutical pharmacophores, and fine fragrance ingredients.[1]

The Synthetic Challenge:

A direct Knoevenagel condensation between furfural and isopropyl acetate is kinetically unfavorable due to the high

The Solution: This protocol employs the Doebner Modification of the Knoevenagel Condensation .[1][2] This two-step strategic pathway offers superior atom economy and purification ease:

-

Condensation: Reaction of furfural with malonic acid to yield 3-(2-furanyl)acrylic acid (Furanacrylic acid), driven by in situ decarboxylation.

-

Esterification: Acid-catalyzed esterification of the intermediate acid with isopropanol to yield the target isopropyl ester.[1]

Part 2: Reaction Mechanism & Pathway

The synthesis relies on the nucleophilic attack of the malonic acid enolate on the furfural aldehyde, followed by dehydration and spontaneous decarboxylation.[1]

Key Mechanistic Insights:

-

Catalytic Synergy: The use of piperidine (secondary amine) forms a highly electrophilic iminium ion intermediate with furfural, accelerating the attack by malonic acid.[1]

-

Decarboxylation Driving Force: The reaction is thermodynamically driven by the irreversible loss of

and water, locking the product in the trans (

Visual Pathway (DOT Diagram)

Figure 1: Sequential pathway utilizing the Doebner-Knoevenagel modification followed by esterification to access the target isopropyl ester.

Part 3: Experimental Protocols

Phase 1: Synthesis of 3-(2-Furanyl)acrylic Acid

This step builds the carbon skeleton via the Knoevenagel condensation.

Materials:

-

Furfural (2-Furaldehyde): 96.1 g (1.0 mol) [Freshly distilled]

-

Malonic Acid: 114.5 g (1.1 mol) [Dried]

-

Pyridine: 200 mL (Solvent/Base)

-

Piperidine: 2.0 mL (Catalyst)

Protocol:

-

Setup: Equip a 1 L round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂).

-

Charging: Add Malonic Acid (114.5 g) and Pyridine (200 mL). Stir until dissolved.

-

Addition: Add Furfural (96.1 g) followed by Piperidine (2.0 mL). The mixture may warm slightly (exothermic initiation).

-

Reaction: Heat the mixture to 80–85°C for 2 hours.

-

Completion: Once gas evolution ceases, reflux at 100°C for an additional 1 hour to ensure complete decarboxylation.

-

Quench: Cool the mixture to room temperature. Pour the dark solution into 1.5 L of ice-cold water containing 250 mL of concentrated HCl (to neutralize pyridine).

-

Isolation: A precipitate will form immediately.[1] Stir for 30 minutes. Filter the solid via Büchner funnel.[1]

-

Purification: Recrystallize the crude acid from ethanol/water (1:3) or methanol.[3]

Phase 2: Esterification to Isopropyl 3-(2-furanyl)acrylate

This step converts the acid to the target isopropyl ester.

Materials:

-

3-(2-Furanyl)acrylic Acid (from Phase 1): 69.0 g (0.5 mol)

-

Isopropanol (IPA): 300 mL (Excess, solvent & reactant)

-

Sulfuric Acid (conc.

): 3.0 mL (Catalyst) -

Optional: Toluene (150 mL) for azeotropic water removal (Dean-Stark).

Protocol:

-

Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap (if using toluene) and reflux condenser.

-

Charging: Dissolve 3-(2-Furanyl)acrylic Acid (69.0 g) in Isopropanol (300 mL). Add Toluene (150 mL) if utilizing azeotropic distillation.

-

Catalysis: Cautiously add conc.

(3.0 mL) dropwise with stirring. -

Reflux: Heat to vigorous reflux for 6–8 hours.

-

Monitoring: Monitor water collection in the Dean-Stark trap or check via TLC (Silica, Hexane:EtOAc 8:2) until the acid spot disappears.[1]

-

-

Workup:

-

Purification:

Part 4: Data Analysis & Characterization

Expected Results Table:

| Parameter | Specification | Notes |

| Appearance | Colorless to pale yellow liquid | Darkens upon storage without stabilizers. |

| Phase 1 Yield | 85 – 92% | Critical step; ensure pure furfural is used. |

| Phase 2 Yield | 75 – 85% | Dependent on water removal efficiency. |

| Overall Yield | ~65 – 75% | Calculated from starting furfural. |

| IR Spectrum | 1710 cm⁻¹ (C=O ester)1635 cm⁻¹ (C=C alkene)1160 cm⁻¹ (C-O-C) | Distinct furan ring breathing modes at ~1500 cm⁻¹. |

| ¹H NMR | Coupling constants ( |

Troubleshooting & Expert Insights

-

Catalyst Choice: While piperidine is standard, morpholine can be used as a milder alternative if side reactions (polymerization) occur.

-

Furfural Purity: Furfural oxidizes to furoic acid on standing.[1] Always distill furfural before use to prevent catalyst deactivation and yield loss.

-

Water Removal: In Phase 2, the equilibrium constant is not highly favorable.[1] Using a Dean-Stark trap with toluene or adding 3Å Molecular Sieves to the reflux is mandatory for yields >80%.[1]

Part 5: References

-

Knoevenagel Condensation Catalyzed by Biogenic Carbonates. MDPI. (2024).[3] Detailed catalytic protocols for furan derivatives.

-

Preparation of 3-(furan-2-yl)acrylic acid by Knoevenagel condensation. ResearchGate. (2019). Specific Doebner modification parameters for furanacrylic acid.

-

Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes. ACS Omega. (2024). Optimization of piperidine-catalyzed condensation.

-

Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Organic Chemistry Portal. (2019). Mechanistic insights into the decarboxylative step.

-

Isopropyl 3-(furan-2-yl)acrylate Product Data. BLD Pharm. (2025). Physical properties and CAS verification.

Sources

Protocol for radical polymerization of Isopropyl 3-(2-furanyl)acrylate

Application Note: Protocol for Radical Copolymerization of Isopropyl 3-(2-furanyl)acrylate

Part 1: Executive Summary & Chemical Context

The Challenge of Sterics:

Isopropyl 3-(2-furanyl)acrylate (IPFA) is structurally analogous to a cinnamate, where the phenyl ring is replaced by a furan ring. It is a

-

Scientific Reality: Unlike simple acrylates (e.g., methyl acrylate) which homopolymerize rapidly, IPFA exhibits significant steric hindrance at the propagating radical site due to the 1,2-disubstitution. Consequently, homopolymerization via standard free radical polymerization (FRP) is kinetically restricted , often yielding only oligomers or requiring extreme conditions (high temperature/pressure).

-

The Solution: This protocol focuses on Radical Copolymerization (specifically with Styrene or Methyl Methacrylate). This approach leverages the "alternating tendency" of electron-rich and electron-poor monomers to overcome steric barriers, yielding high molecular weight polymers with pendant furan functionalities suitable for post-polymerization modification (e.g., Diels-Alder crosslinking).

Part 2: Reaction Mechanism & Workflow

The following diagram illustrates the chemical pathway and the experimental workflow.

Figure 1: Workflow for the radical copolymerization of IPFA with Styrene. The comonomer (Styrene) facilitates chain propagation that is otherwise hindered in IPFA homopolymerization.

Part 3: Detailed Experimental Protocol

Materials & Preparation

| Reagent | Function | Preparation/Purification Requirement |

| IPFA | Monomer | Critical: Pass through basic alumina column to remove phenolic inhibitors (e.g., MEHQ). |

| Styrene | Comonomer | Pass through basic alumina column to remove TBC inhibitor. |

| AIBN | Initiator | Recrystallize from methanol if yellow; store at 4°C. |

| Toluene | Solvent | Anhydrous; sparge with Nitrogen for 15 mins prior to use. |

| Methanol | Precipitant | Use cold (-20°C) for maximizing yield. |

Polymerization Procedure

Step 1: Feed Composition Formulation To achieve a copolymer with sufficient furan density, a 1:1 molar feed ratio is recommended initially.

-

Calculation: For a 20 mmol scale:

-

IPFA (MW ~180.2 g/mol ): 1.80 g (10 mmol)

-

Styrene (MW 104.15 g/mol ): 1.04 g (10 mmol)

-

Solvent (Toluene): 10 mL (Target 2M total monomer concentration).

-

Initiator (AIBN): 1 mol% relative to total monomer (0.2 mmol = 32.8 mg).

-

Step 2: Degassing (The Oxygen Exclusion Rule)

-

Combine monomers and solvent in a Schlenk tube or heavy-walled glass ampoule.

-

Add a magnetic stir bar.

-

Freeze-Pump-Thaw (3 cycles):

-

Freeze solution in liquid N2.

-

Apply vacuum (<100 mTorr) for 5 mins.

-

Thaw in warm water with static vacuum.

-

Backfill with Argon/Nitrogen.

-

-

Alternative: Vigorous N2 sparging for 20 mins (acceptable for standard radical, less rigorous than CRP).

-

Add AIBN after degassing (or under positive N2 flow) to prevent premature decomposition.

Step 3: Thermal Initiation

-

Seal the vessel under inert atmosphere.

-

Immerse in a pre-heated oil bath at 70°C .

-

Stir at 300-500 RPM.

-

Duration: Run for 18-24 hours. (Note: Conversion is often limited to 60-70% due to steric effects; extending time beyond 24h rarely improves yield significantly and risks gelation if furan rings oxidize).

Step 4: Isolation & Purification

-

Quench reaction by cooling to 0°C and exposing to air.

-

Dilute with a small amount of THF (2-3 mL) if viscosity is high.

-

Precipitation: Dropwise addition of the polymer solution into a 10-fold excess of cold Methanol (200 mL) with vigorous stirring.

-

Observation: The polymer should precipitate as a white/off-white solid. If IPFA content is very high, it may be sticky; in this case, use Hexane/Ether mixtures.

-

Filtration: Collect solid via vacuum filtration.

-

Drying: Vacuum oven at 40°C for 24 hours.

Part 4: Characterization & Data Analysis

Validation of the copolymer structure relies on 1H NMR spectroscopy.[1][2][3][4]

Table 1: Expected NMR Signals (CDCl3)

| Proton Environment | Monomer Shift ( | Polymer Shift ( | Diagnostic Utility |

| Vinyl (-CH=CH-) | 6.3 - 7.5 (Doublets) | Disappears | Confirms polymerization (consumption of double bond). |

| Furan Ring | 6.4, 6.6, 7.4 | 6.0 - 7.5 (Broad) | Confirms incorporation of IPFA unit. |

| Isopropyl (-CH-) | ~5.1 (Septet) | 4.8 - 5.2 (Broad) | Used for integration ratio vs. Styrene aromatic peaks. |

| Styrene Aromatic | 7.2 - 7.4 | 6.5 - 7.2 (Broad) | Used to calculate copolymer composition ( |

Calculation of Composition:

Compare the integration of the Isopropyl methine proton (

Part 5: Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield (<10%) | Steric hindrance or Oxygen poisoning. | Increase Initiator to 2 mol%; Ensure rigorous degassing; Switch comonomer to Methyl Methacrylate (MMA). |

| Crosslinking/Gelation | Oxidation of furan ring or DA reaction during drying. | Dry at lower temp (<40°C); Store polymer in dark/inert atmosphere; Add BHT stabilizer during workup. |

| Oligomers only | Chain transfer to furan ring. | This is intrinsic to furan monomers. Use RAFT polymerization (using cumyl dithiobenzoate) for better MW control. |

References

-

Gandini, A. (2013). The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis. Progress in Polymer Science. Link

-

Gheneim, R., et al. (2002). Diels–Alder reactions with novel polymeric dienes and dienophiles: Synthesis of reversibly cross-linked networks. Macromolecules. Link

-

Kharas, G. B., et al. (2004). Synthesis and styrene copolymerization of novel trisubstituted ethylenes. Journal of Macromolecular Science. Link

-

Brosse, J. C., et al. (1982). Radical copolymerization of 2-furylacrylic derivatives. Die Makromolekulare Chemie. Link

Sources

- 1. research.rug.nl [research.rug.nl]

- 2. Thermoreversible Diels–Alder Cross-Linking of BHMF-Based Polyesters: Synthesis, Characterization and Rheology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Furan‐Protected 4‐Maleimidomethyl Styrene for Reversible Crosslinked Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Strategic Execution of Diels-Alder Reactions with Isopropyl 3-(2-furanyl)acrylate

Introduction: Navigating the Furan Diels-Alder Landscape

The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and atom-economical method for the construction of six-membered rings.[1][2] This [4+2] cycloaddition has been instrumental in the synthesis of complex natural products and novel pharmaceutical agents. Among the vast array of dienes available, furan and its derivatives present a unique set of challenges and opportunities. Due to its inherent aromaticity, furan is a less reactive diene compared to its non-aromatic counterparts, and its Diels-Alder reactions are often reversible.[3][4][5][6]

This guide focuses on a specific, functionalized diene: Isopropyl 3-(2-furanyl)acrylate . The presence of the electron-withdrawing acrylate moiety at the C2 position modulates the electronic properties of the furan ring, influencing its reactivity in cycloaddition reactions.[7][8] The resulting 7-oxabicyclo[2.2.1]heptene (oxanorbornene) adducts are highly valuable, serving as versatile intermediates for further synthetic transformations. Their rigid, bicyclic framework is a common motif in biologically active molecules and advanced materials, making the mastery of their synthesis critical for researchers in drug discovery and materials science.[7][9][10][11] This document provides a detailed exploration of the mechanistic nuances, strategic considerations for reaction control, and field-tested protocols for executing Diels-Alder reactions with this important substrate.

Part 1: Mechanistic Deep Dive & Stereochemical Control

A successful Diels-Alder strategy hinges on a robust understanding of the underlying reaction mechanism and stereochemical pathways. For furan-based systems, this is particularly crucial due to the reversible nature of the cycloaddition.

The Concerted Pathway and Reversibility

The Diels-Alder reaction is a pericyclic process that typically proceeds through a concerted, cyclic transition state, forming two new carbon-carbon sigma bonds simultaneously.[1] However, the stability gained from forming the new ring is offset by the loss of the furan's aromaticity. This thermodynamic trade-off means that the reverse reaction, the retro-Diels-Alder, can be readily initiated, often by heat.[12][13] This equilibrium is a defining characteristic of furan cycloadditions and a key lever for experimental control.

Kinetic vs. Thermodynamic Control: The Endo/Exo Dichotomy

The reaction of a furan with a dienophile like a maleimide can yield two primary diastereomers: the endo and exo adducts.

-

Endo Adduct (Kinetic Product): This isomer is typically formed faster at lower temperatures. Its formation is favored by secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi system of the diene in the transition state.

-

Exo Adduct (Thermodynamic Product): This isomer is sterically less hindered and therefore more stable. Given the reversibility of the reaction, prolonged reaction times or higher temperatures allow the initially formed endo adduct to revert to the starting materials via a retro-Diels-Alder reaction, which can then re-form as the more stable exo product.[14][15]

Controlling the endo/exo selectivity is paramount for any synthetic application. The choice of reaction conditions—temperature, time, and catalysis—directly dictates the final product distribution.

Caption: Strategies for accelerating furan Diels-Alder reactions.

Part 3: Experimental Protocols

The following protocols are designed as self-validating systems, providing a starting point for optimization. All manipulations involving anhydrous solvents or hygroscopic reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Thermal Diels-Alder Reaction with N-Methylmaleimide

This baseline protocol relies on thermal energy to drive the cycloaddition. It is expected to favor the formation of the thermodynamically stable exo adduct due to the elevated temperature and potential for equilibrium.

Materials:

-

Isopropyl 3-(2-furanyl)acrylate (1.0 equiv)

-

N-Methylmaleimide (1.1 equiv)

-

Toluene, anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add Isopropyl 3-(2-furanyl)acrylate (e.g., 1.0 mmol, 180.2 mg) and N-Methylmaleimide (1.1 mmol, 122.2 mg).

-

Solvent Addition: Add anhydrous toluene (e.g., 5 mL) via syringe.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress by TLC or ¹H NMR analysis of aliquots. A typical reaction time is 12-24 hours.

-

Expert Insight: The slightly super-stoichiometric amount of the dienophile helps drive the reaction to completion. Toluene is a good solvent choice for its high boiling point, facilitating the reaction and any potential equilibration to the thermodynamic product.

-

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the exo and/or endo cycloadducts.

-

Characterization: Characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the diastereomeric ratio.

Protocol 2: Lewis Acid-Catalyzed Reaction (Heterogeneous)

This protocol utilizes a supported Lewis acid to achieve catalysis under milder conditions, potentially favoring the kinetic endo product.

Materials:

-

Isopropyl 3-(2-furanyl)acrylate (1.0 equiv)

-

N-Methylmaleimide (1.1 equiv)

-

Zinc Chloride on Silica Gel (ZnCl₂-SiO₂, ~1.0 M, 0.2 equiv)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Catalyst Preparation: Add commercially available or lab-prepared ZnCl₂-SiO₂ (e.g., 0.2 mmol) to a flame-dried flask under an inert atmosphere.

-

Trustworthiness: Using a heterogeneous catalyst simplifies the process. The catalyst can be weighed in the open but should be used with anhydrous solvent as residual moisture can deactivate the Lewis acid.

-

-

Reagent Addition: Dissolve Isopropyl 3-(2-furanyl)acrylate (1.0 mmol, 180.2 mg) and N-Methylmaleimide (1.1 mmol, 122.2 mg) in anhydrous DCM (10 mL) and add the solution to the flask containing the catalyst.

-

Reaction: Stir the suspension at room temperature (20-25 °C). Monitor the reaction progress closely by TLC. Reactions are typically faster, often complete within 2-8 hours.

-

Expert Insight: The reaction is performed at room temperature to minimize the retro-Diels-Alder reaction, thereby kinetically trapping the endo product. DCM is a common solvent that performs well in Lewis acid-catalyzed reactions. [16]4. Workup: Upon completion, filter the reaction mixture through a pad of celite or a short silica plug to remove the heterogeneous catalyst. Wash the filter cake with additional DCM.

-

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography as described in Protocol 1.

-

Characterization: Analyze the products to determine yield and diastereoselectivity. Compare the endo:exo ratio with the thermal protocol.